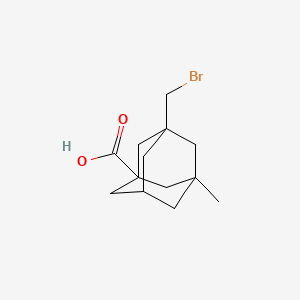![molecular formula C23H36N2O3 B2958994 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one CAS No. 1705339-95-2](/img/structure/B2958994.png)
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds of this nature typically belong to the class of organic compounds known as bipiperidines. These are organic compounds containing two piperidine moieties .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the piperidine rings, the introduction of the methoxy and propoxy groups, and the formation of the propanone group . The exact synthesis would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of such a compound would be quite complex, with the two piperidine rings providing a rigid, three-dimensional structure. The methoxy and propoxy groups would likely add to this complexity .Chemical Reactions Analysis
The chemical reactions that such a compound could undergo would depend on the specific functional groups present in the molecule. For example, the methoxy and propoxy groups might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the methoxy and propoxy groups might make the compound more hydrophobic .Scientific Research Applications
Synthesis and Radiolabeling
The synthesis of radiolabeled compounds is crucial for understanding biochemical pathways and the pharmacokinetics of drugs. For instance, the synthesis of the 3-[14C]-isotopomer of a compound structurally similar to the queried chemical, intended for use as a 5HT1A antagonist, demonstrates the intricate steps involved in incorporating a radiolabel for tracing within biological systems (Czeskis, 1998).
Protecting Groups in Organic Synthesis
The development of novel protecting groups is pivotal in the synthesis of complex molecules. Research into compounds like "1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one" often involves protecting group strategies to safeguard reactive sites during multi-step syntheses. For example, the use of specific acetal groups as protecting entities for hydroxy functions in rapid oligonucleotide synthesis demonstrates the importance of tailored synthetic approaches for sensitive functional groups (Reese, Serafinowska, & Zappia, 1986).
Photopolymerization Initiators
Derivatives of the queried compound may find applications in photopolymerization, acting as photoinitiators. The exploration of alkoxyamine compounds bearing chromophore groups for nitroxide-mediated photopolymerization underscores the role of such compounds in developing new materials with desired properties (Guillaneuf et al., 2010).
Ligand Synthesis for Metal Complexes
The synthesis of dinuclear complexes with bridging ligands that incorporate 2,2′-bipyridyl and dioxolene binding sites illustrates the potential of structurally complex ligands derived from the queried compound or its analogs in coordination chemistry. Such studies pave the way for understanding the electrochemical and electronic spectroscopic properties of metal-ligand interactions, with implications for catalysis and materials science (Shukla et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-3-18-28-22-7-4-19(5-8-22)6-9-23(26)25-14-10-20(11-15-25)24-16-12-21(27-2)13-17-24/h4-5,7-8,20-21H,3,6,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIONRHHHOLZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)
![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)
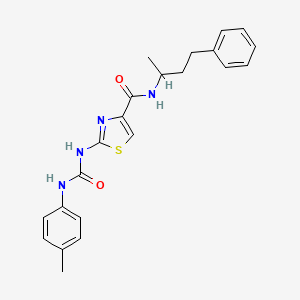
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)
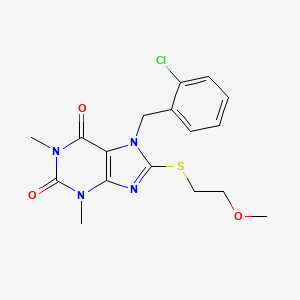
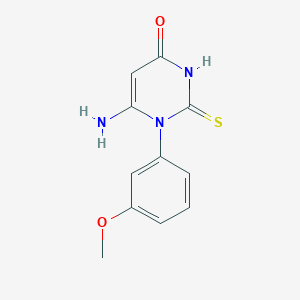
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
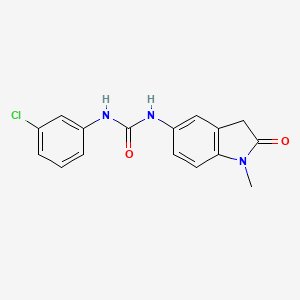
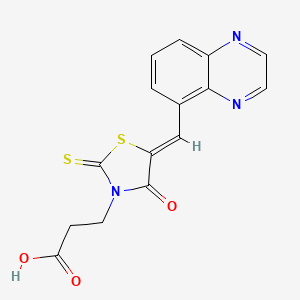
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
